molecular formula C20H14INO3 B4962214 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Cat. No.: B4962214
M. Wt: 443.2 g/mol
InChI Key: LRPIDGZJOXEVFN-UHFFFAOYSA-N
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Description

3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is an organic compound that belongs to the class of dibenzofurans. This compound is characterized by the presence of an iodine atom, a methoxy group, and a benzamide moiety attached to the dibenzofuran core. Dibenzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

3-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14INO3/c1-24-19-10-15-14-7-2-3-8-17(14)25-18(15)11-16(19)22-20(23)12-5-4-6-13(21)9-12/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPIDGZJOXEVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Amidation: The benzamide moiety can be attached through an amidation reaction using benzoyl chloride (C6H5COCl) and an amine such as aniline (C6H5NH2) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: NaBH4, LiAlH4, ethanol (EtOH)

    Substitution: NaN3, KCN, dimethyl sulfoxide (DMSO)

Major Products

    Oxidation: 3-hydroxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

    Reduction: N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

    Substitution: 3-azido-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Scientific Research Applications

3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors on the surface of microbial cells, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
  • 4-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
  • N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)benzamide

Comparison

Compared to its similar compounds, 3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is unique due to the specific position of the iodine atom, which can influence its reactivity and biological activity. The presence of the iodine atom at the 3-position may enhance its ability to undergo certain chemical reactions, such as nucleophilic substitution, and may also affect its binding affinity to molecular targets.

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